7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine, methyl, and methylsulfanyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have shown therapeutic interest . They are known to target the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets, possibly through a mechanism involving cyclization .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activity, suggesting they may affect multiple pathways .
Result of Action
It is known that pyrido[2,3-d]pyrimidines have shown a wide range of biological activity, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated pyridine derivative, the introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and scalability of the production process. The use of catalysts and specific reaction conditions can further improve the overall yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It can be explored for its potential use in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
Uniqueness
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine, identified by CAS number 850785-57-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H9ClN2S, with a molecular weight of 212.7 g/mol. It features a pyrrolo[2,3-c]pyridine structure, which is significant in medicinal chemistry due to its diverse biological activities.
Property | Value |
---|---|
CAS Number | 850785-57-8 |
Molecular Formula | C9H9ClN2S |
Molecular Weight | 212.7 g/mol |
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives possess micromolar GI50 values and demonstrate good antitumor activity in vivo. A notable compound from this class was found to inhibit tubulin polymerization and colchicine binding to tubulin, similar to the reference compound combretastatin A-4 .
The mechanisms underlying the antitumor effects of this compound involve:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.
- Interaction with the PI3K/Akt/mTOR Pathway : Some studies suggest that this compound may inhibit pathways critical for cell growth and survival, leading to reduced cell viability in cancer cell lines such as A549 .
Case Studies
- Antitumor Efficacy : A study on a series of pyrrolo derivatives demonstrated that one particular derivative exhibited strong cytotoxicity with nanomolar GI50 values against various cancer cell lines. This suggests that modifications on the pyrrolo structure can enhance biological activity significantly .
- Antimicrobial Screening : In a related study involving pyrrolo compounds, several showed moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating that structural similarities may confer similar properties to this compound .
Properties
IUPAC Name |
7-chloro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5-8(13-2)6-3-4-11-9(10)7(6)12-5/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGLDSMQLDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=C2)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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